5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde
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Overview
Description
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using formic acid to yield the triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting bacterial and fungal infections.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The triazole ring is known to bind to enzymes and disrupt their function, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a triazole ring.
Uniqueness
5-(4-Bromophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-1,2,4-triazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13) |
InChI Key |
PLFIXIFPUSZBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)C=O)Br |
Origin of Product |
United States |
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